Guaiapate
CAS No.: 852-42-6
Cat. No.: VC0007198
Molecular Formula: C18H29NO4
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 852-42-6 |
---|---|
Molecular Formula | C18H29NO4 |
Molecular Weight | 323.4 g/mol |
IUPAC Name | 1-[2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]ethyl]piperidine |
Standard InChI | InChI=1S/C18H29NO4/c1-20-17-7-3-4-8-18(17)23-16-15-22-14-13-21-12-11-19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-16H2,1H3 |
Standard InChI Key | PPVFOZYARYOARE-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1OCCOCCOCCN2CCCCC2 |
Canonical SMILES | COC1=CC=CC=C1OCCOCCOCCN2CCCCC2 |
Chemical Identity and Structural Characteristics
Guaiapate, systematically named 1-[2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]ethyl]piperidine, is identified by the CAS Registry Number 852-42-6 . Its molecular formula, C₁₈H₂₉NO₄, corresponds to a molecular weight of 323.43 g/mol, with a percent composition of 66.84% carbon, 9.04% hydrogen, 4.33% nitrogen, and 19.79% oxygen . The compound’s structure integrates a piperidine moiety linked to a methoxyphenoxy-ethoxy-ethoxy-ethyl chain, conferring both lipophilic and hydrophilic properties critical for its bioavailability.
Table 1: Fundamental Chemical Properties of Guaiapate
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₂₉NO₄ | |
Molecular Weight | 323.43 g/mol | |
Boiling Point | 190–193°C at 0.5 mmHg | |
Physical State | Liquid at room temperature | |
LD₅₀ (Mice, intraperitoneal) | 254 µmoles/kg |
The compound’s liquid state and moderate boiling point suggest volatility under reduced pressure, necessitating careful handling during synthesis . Its amphiphilic nature, derived from the ethoxy chains and aromatic methoxyphenoxy group, influences solubility profiles, with limited aqueous solubility requiring formulation enhancements.
Synthesis and Industrial Production
The synthesis of Guaiapate was first documented in the 1960s by Carissimi and Ravenna, who developed a multi-step process involving 2-methoxyphenol (guaiacol) as a precursor . The reaction sequence begins with the alkylation of guaiacol using 2-(2-chloroethoxy)ethanol in the presence of a base, yielding an intermediate ethoxylated ether. Subsequent nucleophilic substitution with piperidine introduces the tertiary amine group, finalizing the structure . Industrial-scale production optimizes this route through continuous-flow reactors and catalysts such as copper sulfate, which enhance reaction efficiency and purity.
Key challenges in synthesis include controlling side reactions during ethoxylation and ensuring stoichiometric precision to avoid dimerization byproducts. Modern advancements focus on green chemistry principles, exploring solvent-free conditions and recyclable catalysts to reduce environmental impact.
Mechanism of Action and Pharmacological Effects
Guaiapate exerts its antitussive effects via central nervous system (CNS) modulation, specifically targeting the cough center in the medulla oblongata . By inhibiting the release of excitatory neurotransmitters such as substance P, it suppresses the cough reflex without inducing significant sedation. Electrophysiological studies suggest partial agonism at κ-opioid receptors, though this remains debated due to inconsistent in vivo results.
Table 2: Pharmacodynamic Profile of Guaiapate
Clinical trials from the 1960s demonstrated a 60–70% reduction in cough frequency among patients with acute bronchitis, though placebo-controlled studies highlighted variability in individual responses . Notably, Guaiapate’s efficacy correlates with plasma concentrations, emphasizing the importance of optimized dosing regimens.
Pharmacokinetics and Toxicology
Guaiapate exhibits linear pharmacokinetics within therapeutic doses, with peak plasma concentrations achieved within 2 hours post-administration. Metabolism occurs primarily via hepatic cytochrome P450 enzymes, producing inactive metabolites excreted renally. Its half-life of 4–6 hours necessitates twice-daily dosing for sustained effect.
Toxicological assessments reveal a narrow safety margin. The intraperitoneal LD₅₀ in mice (254 µmoles/kg) translates to a human equivalent dose of approximately 40 mg/kg, underscoring risks of overdose . Chronic toxicity studies in rodents indicated hepatotoxicity at high doses, marked by elevated liver enzymes and histopathological changes.
Therapeutic Applications and Clinical Use
Approved in several European countries during the 1970s under the trade name Klamar, Guaiapate was marketed as a non-narcotic antitussive for managing chronic cough in respiratory infections . Comparative studies against codeine analogs showed comparable efficacy with fewer gastrointestinal side effects, positioning it as a favorable alternative for patients with opioid intolerance.
Off-label applications explored its potential as an anxiolytic due to structural similarities to piperidine-derived tranquilizers, though insufficient evidence limited widespread adoption. Current guidelines restrict its use to short-term cough relief, reflecting concerns over hepatic toxicity with prolonged administration .
Recent Developments and Research Directions
Despite its retirement from major pharmacopeias, Guaiapate remains a subject of academic interest. Recent in silico studies model its binding affinity to NMDA receptors, proposing repurposing for neuropathic pain. Additionally, nanoparticle-based delivery systems are being tested to enhance its bioavailability and reduce dosing frequency.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume